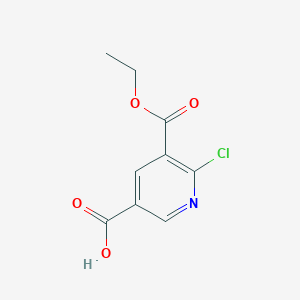![molecular formula C9H14O2 B2745688 2-Oxaspiro[3.5]nonane-7-carbaldehyde CAS No. 1824054-35-4](/img/structure/B2745688.png)
2-Oxaspiro[3.5]nonane-7-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Oxaspiro[3.5]nonane-7-carbaldehyde” is a chemical compound with the CAS Number: 1824054-35-4 . It has a molecular weight of 154.21 . The IUPAC name for this compound is also 2-oxaspiro[3.5]nonane-7-carbaldehyde . It is a liquid at room temperature .
Physical and Chemical Properties The compound has a molecular formula of C9H14O2 . The storage temperature for this compound is -10 degrees Celsius .
科学的研究の応用
Synthesis Techniques and Applications
One-pot Synthesis : A study demonstrated the one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using a Mn(III)-based oxidation reaction. This method yielded products with a unique 2-oxa-7-azaspiro scaffold, which could be relevant in synthesizing bioactive compounds or materials with novel properties (Thanh‐Truc Huynh et al., 2017).
Anisatin Models Synthesis : Research into the synthesis of anisatin models led to the creation of 2-oxaspiro[3.5]nonane derivatives from methyl cyclohexanecarboxylate. This work is significant for understanding the synthesis pathways of complex spirocyclic compounds, which could have implications in pharmaceutical chemistry (Michiharu Kato et al., 1985).
Stereocontrolled Synthesis : The stereocontrolled synthesis of 2-oxaspiro[m,n]alkane derivatives was achieved using the Prins-pinacol annulation method. This technique provides a versatile approach to constructing oxaspirobicycles, which are valuable in the development of new materials and drugs (Satish N. Chavre et al., 2009).
Functionalized Derivatives : The nucleophilic ring opening of oxiranes led to the formation of functionalized 2-oxaspiro[4.4]nonane and 2-oxabicyclo[3.3.0]octane derivatives. These compounds are important for their presence in various bioactive molecules, showcasing the utility of 2-Oxaspiro derivatives in medicinal chemistry (Margareth R. L. Santos et al., 2000).
Safety and Hazards
特性
IUPAC Name |
2-oxaspiro[3.5]nonane-7-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-5-8-1-3-9(4-2-8)6-11-7-9/h5,8H,1-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWIPEBABZZMGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C=O)COC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxaspiro[3.5]nonane-7-carbaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

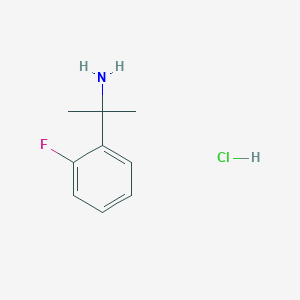

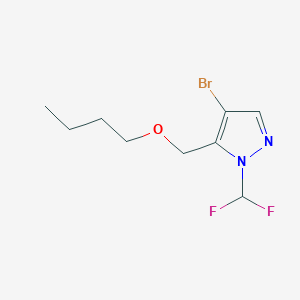

![3-{1-[(1-Cyanocyclohexyl)carbamoyl]ethoxy}benzoic acid](/img/structure/B2745610.png)
![3-(4-chlorobenzyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2745611.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]-4-piperidinecarboxamide](/img/structure/B2745613.png)
![2-(8-(3-hydroxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2745614.png)
![N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2745616.png)
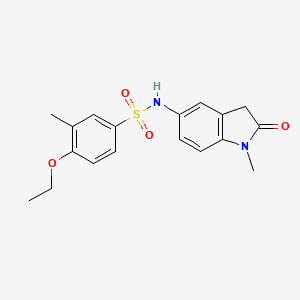
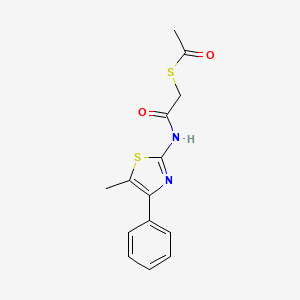
![4-(3-{3-[(2,5-Dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}-3-oxopropyl)benzonitrile](/img/structure/B2745626.png)
